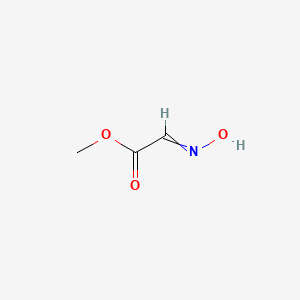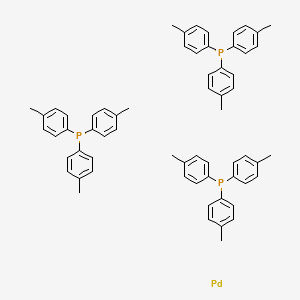
Pyrazine, 2,5-dimethoxy-3,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazine, 2,5-dimethoxy-3,6-dimethyl- is an organic compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazine, 2,5-dimethoxy-3,6-dimethyl- typically involves the reaction of acrolein and ammonia when heated in glycerol in the presence of ammonium salts. Another method includes the self-condensation of aminoacetone, followed by oxidation with mercury chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The choice of method depends on the desired purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pyrazine, 2,5-dimethoxy-3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where hydrogen atoms on the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazine ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Pyrazine, 2,5-dimethoxy-3,6-dimethyl- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain microorganisms and cancer cells .
Medicine
In the pharmaceutical industry, Pyrazine, 2,5-dimethoxy-3,6-dimethyl- is an important intermediate for the synthesis of drugs, particularly those used in the treatment of tuberculosis. It is a key component in the production of pyrazinamide, a drug that combats Mycobacterium tuberculosis infections .
Industry
This compound is also utilized in the fragrance industry, where it adds depth and complexity to perfumes and personal care products. Its distinct odor and flavor make it valuable in the food and beverage industry as well .
Mecanismo De Acción
The mechanism of action of Pyrazine, 2,5-dimethoxy-3,6-dimethyl- involves its interaction with molecular targets and pathways within cells. In its role as an antimicrobial agent, it disrupts the cell membrane integrity of microorganisms, leading to cell death. As an anticancer agent, it inhibits the proliferation of cancer cells by interfering with specific signaling pathways and inducing apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazine, 2,5-dimethyl-: Similar in structure but lacks the methoxy groups.
Pyrazine, 2,6-dimethyl-: Another dimethyl-substituted pyrazine with different substitution positions.
Pyrazine, 2-ethyl-3,5-dimethyl-: Contains an ethyl group in addition to the dimethyl groups
Uniqueness
Pyrazine, 2,5-dimethoxy-3,6-dimethyl- is unique due to the presence of both methoxy and dimethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility and make it suitable for specific applications in various industries.
Conclusion
Pyrazine, 2,5-dimethoxy-3,6-dimethyl- is a versatile compound with significant potential in scientific research, medicine, and industry. Its unique chemical structure and reactivity make it valuable for various applications, from drug synthesis to fragrance production. Further research into its properties and mechanisms of action may uncover even more uses for this intriguing compound.
Propiedades
Número CAS |
33870-83-6 |
|---|---|
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
2,5-dimethoxy-3,6-dimethylpyrazine |
InChI |
InChI=1S/C8H12N2O2/c1-5-7(11-3)10-6(2)8(9-5)12-4/h1-4H3 |
Clave InChI |
OVOUCQNUADXIQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


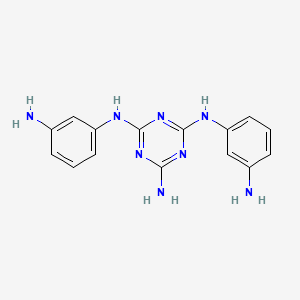
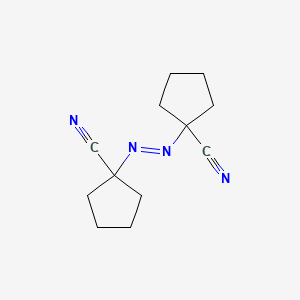
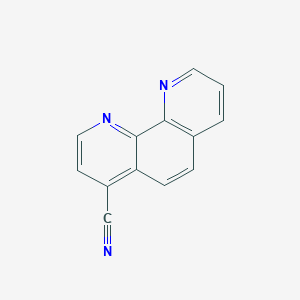
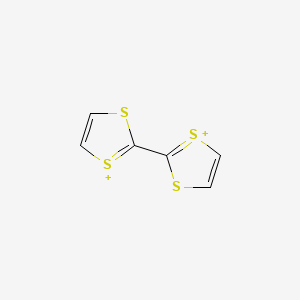
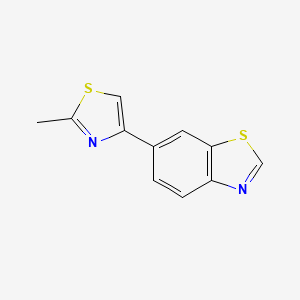
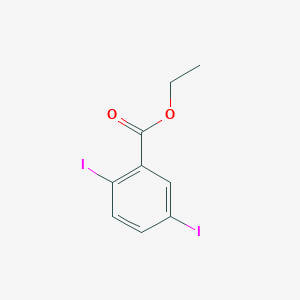
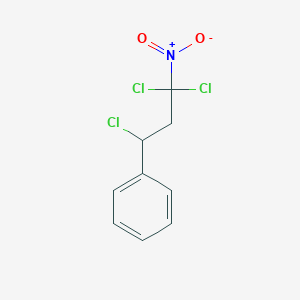
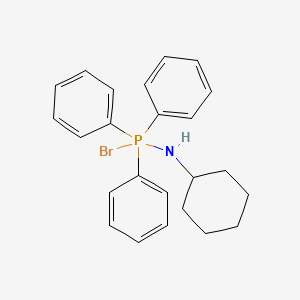
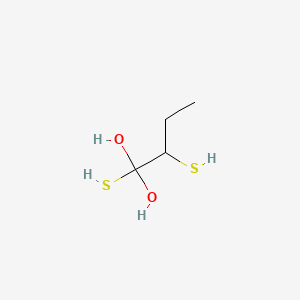
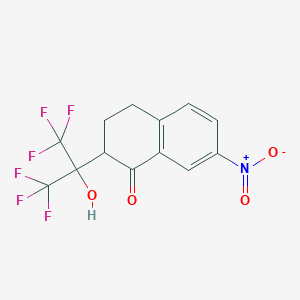
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
